molecular formula C10H14O3 B154924 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione CAS No. 1755-15-3

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B154924
CAS RN: 1755-15-3
M. Wt: 182.22 g/mol
InChI Key: ITSKWKZDPHAQNK-UHFFFAOYSA-N
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Description

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is a cyclic 1,3-diketone that has been studied in various chemical reactions. The compound is characterized by the presence of two ketone groups on a cyclohexane ring, which is further substituted with acetyl and methyl groups. This structure is significant as it influences the reactivity and the types of reactions the compound can participate in.

Synthesis Analysis

The synthesis of related compounds has been explored through multi-component reactions. For instance, a three-component reaction involving 5,5-dimethylcyclohexan-1,3-dione, aromatic aldehydes, and acetonitrile in the presence of chlorosulfonic acid has been reported to yield N-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides . This suggests that this compound could potentially be synthesized or modified through similar multi-component reactions, utilizing its diketone functionality.

Molecular Structure Analysis

The molecular structure of this compound allows for the formation of intermediate cycloadducts with other unsaturated compounds. For example, irradiation of solutions containing this diketone and cyclohexene leads to the formation of intermediate cycloadducts . These intermediates are crucial for understanding the reactivity of the compound under photochemical conditions.

Chemical Reactions Analysis

Chemical reactions involving this compound have been studied, particularly its behavior under irradiation. When irradiated in the presence of cyclohexene, the compound forms 1,5-diones as a result of [2+2]-photocycloaddition reactions. These diones are in equilibrium with cyclic hemiacetals, and the reaction yields are influenced by the polarity of the solvent . This indicates that the compound can participate in cycloaddition reactions, which are a cornerstone of synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the behavior of its reaction products. For example, the temperature-dependent 1H NMR investigation of the products from the three-component reaction suggests that the compound's derivatives may exhibit interesting behavior in response to temperature changes . Additionally, the equilibrium between the 1,5-diones and cyclic hemiacetals implies that the compound has the potential to form stable hemiacetal structures, which could affect its solubility and stability .

Scientific Research Applications

Selective Synthesis of α-Iodoketones

2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione serves as an electrophilic iodinating agent, notably for the synthesis of α-iodinated carbonyl compounds from allylic alcohols, employing a mild 1,3-hydrogen shift/iodination process catalyzed by iridium(III) complexes (Martinez-Erro et al., 2017).

Structure Analysis in Salt Form

The structure of cyclohexane-1,3-dione dioxime hydrochloride, a derivative of 5,5-dimethylcyclohexane-1,3-dione, was investigated to determine its form as the enamine of the oxime (Iwakura et al., 1970).

Synthesis of 3-Acylfurans

1,3-Dicarbonyl compounds like 5,5-dimethylcyclohexane-1,3-dione are used in synthesizing 3-acylfurans, showcasing their reactivity in KF-catalyzed reactions with aliphatic nitro-olefins (Yanami et al., 1979).

Catalysis in Organic Synthesis

This compound has been used in palladium-catalyzed intramolecular oxidative alkylation of unactivated olefins, demonstrating its role in the synthesis of spirobicyclic compounds and cyclization of zeta-alkenyl beta-keto esters (Pei et al., 2003).

Multi-Component Chemical Reactions

A three-component reaction involving 5,5-dimethylcyclohexan-1,3-dione resulted in the formation of N-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexene-1-yl)-aryl-methyl]-acetamides, indicating its versatility in organic synthesis (Anary‐Abbasinejad et al., 2009).

Synthesis of β-Triketones

The compound has been used for synthesizing cyclic β-triketones, as demonstrated by its reaction with cyanogen bromide and triethylamine followed by the addition of various aldehydes (Kashani et al., 2016).

Development of Heterocyclic Compounds

Dimedone, a derivative, is a key building block in synthesizing a variety of heterocyclic compounds, underscoring the significance of this diketone in organic chemistry (Heravi et al., 2016).

Use in Peptide Synthesis

Dimedone has been employed as a protecting agent for amino groups in peptide synthesis, highlighting its utility in bioorganic chemistry (Halpern & James, 1964).

Mechanism of Action

Target of Action

The primary target of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is primary amines . This compound acts as a protecting group reagent for primary amines . The role of a protecting group is to temporarily mask a functional group from participating in a reaction, allowing other reactions to be carried out selectively .

Mode of Action

This compound interacts with its targets (primary amines) through a process known as protection . This involves the formation of a covalent bond between the protecting group and the functional group (in this case, the primary amine). The cleavage of this protecting group occurs orthogonally to other amine protections , meaning it can be removed without affecting other protecting groups present in the molecule .

Biochemical Pathways

It is known that the compound plays a crucial role inpeptide synthesis , which is a fundamental biochemical pathway involved in the production of proteins.

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable solvent.

Result of Action

The primary result of the action of this compound is the protection of primary amines . This allows for selective reactions to be carried out on a molecule without affecting the primary amine group . Once the desired reactions have been completed, the protecting group can be removed, revealing the original primary amine .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known that the compound is stable under dry conditions , but its solutions can decompose and oxidize even under sheltered light . Therefore, it is crucial to consider these factors when using this compound to ensure its efficacy and stability.

Safety and Hazards

2-Acetyl-5,5-dimethylcyclohexane-1,3-dione is classified as a warning signal under the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-acetyl-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6(11)9-7(12)4-10(2,3)5-8(9)13/h9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSKWKZDPHAQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334029
Record name 2-Acetyldimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1755-15-3
Record name 2-Acetyldimedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Cyclohexanedione, 2-acetyl-5,5-dimethyl-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione in chemical synthesis?

A: this compound is a valuable building block in organic synthesis, particularly for constructing complex heterocyclic compounds. For instance, it serves as a precursor in synthesizing 8-azasteroids. [] This involves its condensation reaction with 6,7-dimethoxy-2,3-dihydroisoquinoline to yield the 8-azasteroid derivative. []

Q2: Are there any reported biological activities associated with compounds derived from this compound?

A: Yes, research indicates that 8-azasteroids synthesized using this compound exhibit promising pesticidal activities. [] Specifically, they have shown herbicidal effects against certain weeds like Amaranthus retroflexus and Brassica rapa, and insecticidal activity against pests such as Toxoptera graminum. []

Q3: What spectroscopic techniques are typically employed to characterize this compound and its derivatives?

A: Researchers utilize various spectroscopic methods to confirm the structure of this compound and its derivatives. These include Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] These techniques provide insights into the functional groups present and the overall structure of the molecule. For example, IR spectroscopy confirms the presence of specific functional groups such as enaminodiketone and enimine ketone groups in the derivatives. []

Q4: Beyond pesticide development, are there other potential applications for this compound?

A: While the provided research primarily focuses on pesticidal applications, this compound holds potential for broader applications. Its ability to form Schiff bases with ammonia [] suggests its utility in studying tautomeric equilibria and electronic delocalization in organic molecules. Additionally, its structural features may make it suitable for developing other bioactive compounds or exploring its coordination chemistry with metal ions.

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